molecular formula C12H16 B3020400 3-(4-Ethylphenyl)-2-methyl-1-propene CAS No. 105737-91-5

3-(4-Ethylphenyl)-2-methyl-1-propene

Cat. No. B3020400
Key on ui cas rn: 105737-91-5
M. Wt: 160.26
InChI Key: ABXRWENIEHSLNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08039514B2

Procedure details

Under nitrogen atmosphere, tetrahydrofuran (KANTO, 8.1 mL) was added to magnesium (WAKO, 263 mg) and iodide (WAKO, 1 mg), followed with addition of tetrahydrofuran (KANTO, 5.5 mL) solution comprising 1-bromo-4-ethylbenzene (TCI, 2.0 g). The mixture was stirred at room temperature for 30 minutes. The reaction solution was cooled to 0° C. and added with copper iodide (WAKO, 205 mg) and 3-chloro-2-methyl-1-propene (WAKO, 1.32 mL) followed by stirring at room temperature for 1 hour and 30 minutes. The reaction solution was cooled and added with saturated ammonium chloride solution, and further added with sodium sulfate. The reaction mixture was filtered, and concentrated under reduced pressure to obtain a crude product, which was then purified by silica gel column chromatography to obtain the target compound (500 mg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
5.5 mL
Type
reactant
Reaction Step Three
Quantity
263 mg
Type
reactant
Reaction Step Four
Quantity
8.1 mL
Type
reactant
Reaction Step Four
Quantity
1 mg
Type
catalyst
Reaction Step Four
Quantity
1.32 mL
Type
reactant
Reaction Step Five
Quantity
205 mg
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Mg].Br[C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH3:10])=[CH:5]C=1.Cl[CH2:12]C(C)=C.[Cl-].[NH4+].S([O-])([O-])(=O)=O.[Na+].[Na+].O1[CH2:29][CH2:28][CH2:27][CH2:26]1>[Cu](I)I.[I-]>[CH2:27]([C:28]1[CH:29]=[CH:5][C:6]([CH2:7][C:8]([CH3:3])=[CH2:12])=[CH:9][CH:10]=1)[CH3:26] |f:3.4,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)CC
Name
Quantity
5.5 mL
Type
reactant
Smiles
O1CCCC1
Step Four
Name
Quantity
263 mg
Type
reactant
Smiles
[Mg]
Name
Quantity
8.1 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
1 mg
Type
catalyst
Smiles
[I-]
Step Five
Name
Quantity
1.32 mL
Type
reactant
Smiles
ClCC(=C)C
Name
Quantity
205 mg
Type
catalyst
Smiles
[Cu](I)I

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to 0° C.
STIRRING
Type
STIRRING
Details
by stirring at room temperature for 1 hour and 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a crude product, which
CUSTOM
Type
CUSTOM
Details
was then purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)C1=CC=C(C=C1)CC(=C)C
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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